molecular formula C19H13N3O2 B11520880 N-[(5Z)-9-methyl-7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene]aniline

N-[(5Z)-9-methyl-7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene]aniline

Cat. No.: B11520880
M. Wt: 315.3 g/mol
InChI Key: SGSBJWYHQRCCMH-UHFFFAOYSA-N
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Description

(5Z)-9-METHYL-7-NITRO-N-PHENYL-5H-INDENO[1,2-B]PYRIDIN-5-IMINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the indeno[1,2-b]pyridine family, characterized by a fused ring system that includes both indene and pyridine moieties. The presence of a nitro group and a phenyl group further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-9-METHYL-7-NITRO-N-PHENYL-5H-INDENO[1,2-B]PYRIDIN-5-IMINE typically involves multi-step organic reactions. One common approach starts with the preparation of the indeno[1,2-b]pyridine core, followed by the introduction of the nitro and phenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-9-METHYL-7-NITRO-N-PHENYL-5H-INDENO[1,2-B]PYRIDIN-5-IMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(5Z)-9-METHYL-7-NITRO-N-PHENYL-5H-INDENO[1,2-B]PYRIDIN-5-IMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (5Z)-9-METHYL-7-NITRO-N-PHENYL-5H-INDENO[1,2-B]PYRIDIN-5-IMINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to intercalate into DNA and disrupt cellular processes is also a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-9-METHYL-7-NITRO-N-PHENYL-5H-INDENO[1,2-B]PYRIDIN-5-IMINE: shares structural similarities with other indeno[1,2-b]pyridine derivatives, such as:

Uniqueness

The unique combination of a nitro group and a phenyl group in (5Z)-9-METHYL-7-NITRO-N-PHENYL-5H-INDENO[1,2-B]PYRIDIN-5-IMINE distinguishes it from other similar compounds

Properties

Molecular Formula

C19H13N3O2

Molecular Weight

315.3 g/mol

IUPAC Name

9-methyl-7-nitro-N-phenylindeno[1,2-b]pyridin-5-imine

InChI

InChI=1S/C19H13N3O2/c1-12-10-14(22(23)24)11-16-17(12)19-15(8-5-9-20-19)18(16)21-13-6-3-2-4-7-13/h2-11H,1H3

InChI Key

SGSBJWYHQRCCMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C3=C(C2=NC4=CC=CC=C4)C=CC=N3)[N+](=O)[O-]

Origin of Product

United States

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